![molecular formula C9H8N4O2S B2362029 4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 57295-74-6](/img/structure/B2362029.png)
4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.
Scientific Research Applications
Antimicrobial Properties
4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives exhibit significant antimicrobial properties. Studies have shown that certain derivatives demonstrate notable antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications in treating infections (Roy, Desai, & Desai, 2005).
Corrosion Inhibition
This compound has been studied for its corrosion inhibition properties. Research indicates that derivatives of 4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol are effective in preventing corrosion of metals like mild steel in acidic environments. These findings are significant for industrial applications, particularly in the protection of metal surfaces in corrosive conditions (Yadav, Behera, Kumar, & Sinha, 2013).
Electrochemical Applications
There is evidence of its application in electrochemical sensors. For instance, derivatives have been used in the development of ion-selective electrodes, like for the detection of gadolinium(III) ions. This suggests potential applications in analytical chemistry and environmental monitoring (Zamani & Behmadi, 2012).
Cancer Research
Some studies have investigated the effects of 4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol derivatives on DNA methylation, suggesting potential applications in cancer research. These compounds may influence the methylation level of tumor DNA, highlighting their potential in the development of new anticancer drugs (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various cellular targets.
Mode of Action
Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . The mechanism of action was observed through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
Based on the observed inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway , it can be inferred that this compound may influence these pathways and their downstream effects.
Result of Action
Similar compounds have shown growth inhibition activity against certain cancer cell lines , suggesting that this compound might also have potential anti-cancer effects.
properties
IUPAC Name |
4-methyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c1-12-8(10-11-9(12)16)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3,(H,11,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRCEHLRXNOPRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol |
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